Acat-IN-7
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Overview
Description
Acat-IN-7 is a compound that acts as an inhibitor of the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a process crucial for cholesterol homeostasis in the body. This compound effectively suppresses the transcription process mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acat-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, esterification, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would also include steps for the safe handling and disposal of chemical reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Acat-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Acat-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ACAT and its effects on cholesterol metabolism.
Biology: Investigated for its role in modulating NF-κB mediated transcription and its potential impact on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions related to cholesterol metabolism, such as atherosclerosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol-related disorders .
Mechanism of Action
Acat-IN-7 exerts its effects by inhibiting the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, leading to a decrease in cholesterol ester levels. The compound also suppresses the transcription process mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in various cellular processes, including inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Avasimibe: Another ACAT inhibitor with similar cholesterol-lowering effects.
Fomimibe: Known for its role in inhibiting cholesterol esterification.
CI-1011: An ACAT inhibitor studied for its potential in treating hypercholesterolemia .
Uniqueness
Acat-IN-7 is unique due to its specific inhibition of ACAT and its ability to suppress NF-κB mediated transcription. This dual action makes it a valuable compound for studying cholesterol metabolism and related cellular processes .
Properties
Molecular Formula |
C32H49N3O5S |
---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m0/s1 |
InChI Key |
OONGEPAWWNZIAT-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C |
Origin of Product |
United States |
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